![molecular formula C21H25NO2 B5710384 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide is a synthetic organic compound with a complex molecular structure It belongs to the class of benzamides and features an indene moiety, which is a bicyclic structure consisting of fused benzene and cyclopentene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
-
Formation of the Indene Moiety: : The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic conditions. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions .
-
Attachment of the Benzamide Group: : The benzamide group can be introduced through a condensation reaction between the indene derivative and an appropriate benzoyl chloride or benzamide precursor. This step often requires the use of a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide can undergo various chemical reactions, including:
-
Oxidation: : The indene moiety can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide .
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines .
-
Substitution: : The benzamide group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the amide group .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted benzamides
Scientific Research Applications
4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide has several scientific research applications:
-
Medicinal Chemistry: : This compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development .
-
Materials Science: : The unique structural features of this compound make it useful in the development of new materials with specific properties, such as polymers or coatings .
-
Biological Research: : It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving indene derivatives .
Mechanism of Action
The mechanism of action of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide involves its interaction with specific molecular targets. The indene moiety may interact with enzymes or receptors, modulating their activity. The benzamide group can also play a role in binding to biological targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
-
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: : These compounds share structural similarities with 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide and have been studied for their antiviral activity .
-
Indole Derivatives: : Compounds such as 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibit biological activities similar to those of this compound .
Uniqueness
The uniqueness of this compound lies in its specific combination of the indene moiety and the benzamide group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-15(2)13-22-21(23)18-8-6-16(7-9-18)14-24-20-11-10-17-4-3-5-19(17)12-20/h6-12,15H,3-5,13-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQSNIAXRHRARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)COC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
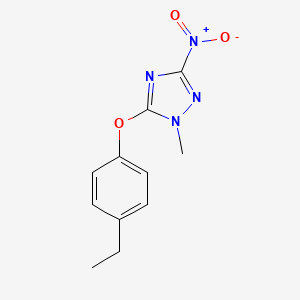

![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)
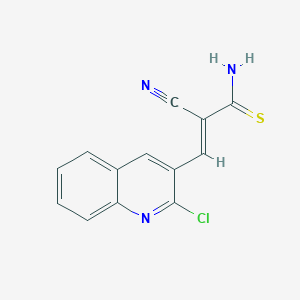
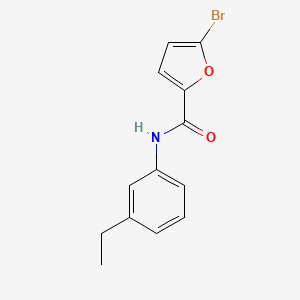
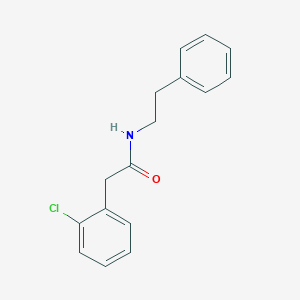
![4-(N-BENZYLMETHANESULFONAMIDO)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B5710389.png)
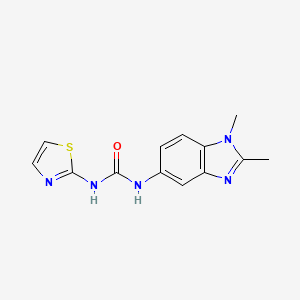
![[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate](/img/structure/B5710403.png)
![5-[(3,5-Dichloro-4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5710407.png)
